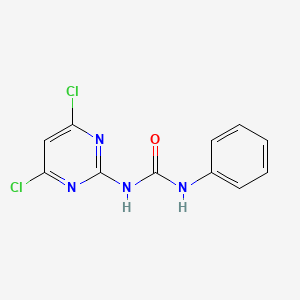

1-(4,6-Dichloropyrimidin-2-yl)-3-phenylurea

描述

Structure

3D Structure

属性

IUPAC Name |

1-(4,6-dichloropyrimidin-2-yl)-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N4O/c12-8-6-9(13)16-10(15-8)17-11(18)14-7-4-2-1-3-5-7/h1-6H,(H2,14,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXTQDTFRKZRVSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=NC(=CC(=N2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-(4,6-Dichloropyrimidin-2-yl)-3-phenylurea typically involves the reaction of 4,6-dichloropyrimidine with phenylisocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

化学反应分析

1-(4,6-Dichloropyrimidin-2-yl)-3-phenylurea undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Hydrolysis: Under acidic or basic conditions, the urea moiety can be hydrolyzed to form the corresponding amine and carbon dioxide.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

1-(4,6-Dichloropyrimidin-2-yl)-3-phenylurea has several applications in scientific research:

作用机制

The mechanism of action of 1-(4,6-Dichloropyrimidin-2-yl)-3-phenylurea involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interfere with DNA synthesis in microbial or cancer cells, leading to cell death . The exact molecular pathways involved depend on the specific application and target organism.

相似化合物的比较

Forchlorfenuron (FCF)

- Applications : Widely used to enhance fruit size in kiwifruit, grapes, and apples.

- Metabolism: Undergoes biochemical and photochemical cleavage in plants, producing 17 transformation products (TPs), including hydroxylated and glucosidated derivatives. Notably, some TPs exhibit higher toxicity than FCF itself .

- Structural Distinction : The 2-chloro-4-pyridyl group enhances its cytokinin activity compared to pyrimidine-based analogs.

This compound

- Inferred Activity : The dichloropyrimidine group may influence binding affinity to cytokinin receptors, though direct evidence is lacking. Pyrimidine rings are less common in plant growth regulators compared to pyridine-based FCF.

- Metabolism: No direct data provided, but chlorinated pyrimidines in related compounds (e.g., TCC) undergo sequential dechlorination to less toxic metabolites .

2PU-3 and Pyrazolopyridine Derivatives

- Pyrazolopyridine Ureas : The pyrazolopyridine scaffold (e.g., 6a in ) is associated with pharmaceutical applications, suggesting divergent uses from agricultural phenylureas.

Toxicological and Environmental Considerations

- FCF: Its TPs, such as 4-amino-2-chloropyridine and phenylurea, persist in the environment and may pose ecological risks .

- Triclocarban (TCC) Analogs : Detoxification via dechlorination (e.g., 3′Cl-TCC → DCC → NCC) highlights the environmental resilience of chlorinated urea compounds .

- This compound : The presence of two chlorine atoms on the pyrimidine ring may necessitate specific metabolic pathways for degradation, though further studies are needed.

生物活性

1-(4,6-Dichloropyrimidin-2-yl)-3-phenylurea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of antimalarial and anticancer properties. This article explores its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with chlorine atoms and a phenylurea moiety. The structural formula can be represented as follows:

This structure is significant as it influences the compound's interactions with biological targets.

Antimalarial Activity

Recent studies have indicated that derivatives of phenylurea, including this compound, exhibit promising activity against Plasmodium falciparum, the causative agent of malaria. In particular, a study reported an IC50 value of approximately 0.09 μM against the Pf 3D7 strain, demonstrating significant potency alongside a selectivity index (SI) of 54, indicating low cytotoxicity towards mammalian cells .

The mechanism by which this compound exerts its effects appears to involve inhibition of specific protein kinases within the Plasmodium species. Molecular docking studies suggest that the urea group forms hydrogen bonds with key residues in the ATP-binding site of target proteins, such as CDPK1 (Calcium-dependent protein kinase 1) . This interaction is crucial for disrupting the signaling pathways necessary for parasite survival.

Structure-Activity Relationship (SAR)

The SAR analysis of similar compounds indicates that lipophilicity and specific functional group placements significantly influence biological activity. For instance, modifications to the phenyl or pyrimidine rings can enhance potency while maintaining selectivity against mammalian cells .

Case Study 1: Anticancer Properties

In addition to antimalarial effects, derivatives of this compound have been explored for their anticancer properties. A recent investigation into pyrimidine-based compounds demonstrated that modifications similar to those found in this compound could inhibit Aurora A kinase activity, leading to reduced levels of cMYC—a protein often overexpressed in cancers . This suggests potential applications in cancer therapeutics.

Case Study 2: Inhibition of Cholesterol Absorption

Another study highlighted the potential for urea derivatives to act as inhibitors of intestinal cholesterol absorption. Although not directly related to this compound, it emphasizes the versatility of urea-containing compounds in various therapeutic areas .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Activity | IC50 Value | Selectivity Index | Target |

|---|---|---|---|

| Antimalarial | ~0.09 μM | 54 | Plasmodium falciparum |

| Anticancer (Aurora A) | TBD | TBD | Aurora A kinase |

| Cholesterol Absorption | TBD | TBD | Intestinal absorption |

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(4,6-Dichloropyrimidin-2-yl)-3-phenylurea with high purity?

- Methodological Answer : Synthesis typically involves coupling 4,6-dichloropyrimidine with phenylurea precursors under nucleophilic aromatic substitution conditions. To optimize yield and purity, employ Design of Experiments (DoE) principles, such as factorial design, to systematically vary reaction parameters (e.g., temperature, solvent polarity, and stoichiometry) . Post-synthesis purification via column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization from ethanol-water mixtures can enhance purity. Structural validation using -NMR and HPLC (C18 column, acetonitrile/water mobile phase) is critical for confirming integrity .

Q. How can researchers characterize the structural integrity and stability of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Analyze - and -NMR spectra to verify substituent positions and detect impurities.

- HPLC-MS : Use reverse-phase HPLC coupled with mass spectrometry to assess purity and identify degradation products under stressed conditions (e.g., heat, light, acidic/basic environments).

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability by monitoring mass loss under controlled heating .

Q. What solvent systems are optimal for solubility studies of this compound?

- Methodological Answer : Screen solvents with varying polarity (e.g., DMSO, DMF, THF, chloroform) using a high-throughput solubility assay. Quantify solubility via UV-Vis spectroscopy at (~260 nm for pyrimidine derivatives). For low-solubility scenarios, consider co-solvency (e.g., ethanol-water mixtures) or micellar encapsulation .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing derivatives of this compound?

- Methodological Answer : Utilize quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to predict transition states and energetics of substitution reactions. Pair this with cheminformatics tools to map reaction networks, identifying energetically favorable pathways. ICReDD’s integrated computational-experimental framework can prioritize synthetic routes by coupling reaction path searches with experimental validation .

Q. What experimental strategies resolve contradictions between computational predictions and observed reactivity of this compound?

- Methodological Answer :

- Cross-Validation : Replicate computational models using multiple software packages (e.g., Gaussian, ORCA) to confirm theoretical results.

- In Situ Spectroscopy : Monitor reaction kinetics via FT-IR or Raman spectroscopy to detect intermediates not predicted computationally.

- Feedback Loops : Feed experimental data (e.g., activation energies) back into computational models to refine force fields or reaction coordinates .

Q. How can researchers design experiments to investigate the environmental degradation pathways of this compound?

- Methodological Answer :

- Photolysis Studies : Expose the compound to UV light (e.g., 254 nm) in aqueous solutions and analyze degradation products via LC-MS/MS.

- Hydrolysis Kinetics : Conduct pH-dependent hydrolysis experiments (pH 3–11) at 25–50°C, sampling at intervals for HPLC analysis.

- Microbial Degradation : Use soil slurry assays with GC-MS to identify microbial metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。